ML240

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die ATPase-Aktivität von p97 mit einem IC50-Wert von 100 Nanomolar zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML240 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, einschließlich Umkristallisation und Chromatographie .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, kann die Verbindung im größeren Maßstab unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt werden. Der Prozess beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, gefolgt von großtechnischen Reinigungsmethoden wie Säulenchromatographie und Umkristallisation .

Wissenschaftliche Forschungsanwendungen

ML240 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potent antiproliferative activity against various cancer cell lines, including colon cancer cells.

Neurodegenerative Diseases: this compound has been studied for its potential to restore mRNA and protein localization in motor neurons affected by amyotrophic lateral sclerosis (ALS).

Protein Homeostasis: This compound impairs the endoplasmic-reticulum-associated degradation (ERAD) pathway, leading to the accumulation of misfolded proteins and induction of autophagy.

Wirkmechanismus

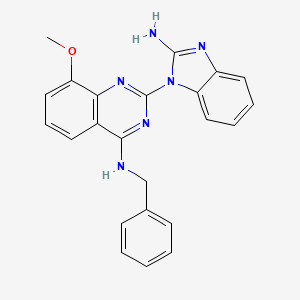

ML240, also known as KUC107871N, ML 240, 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, or ML-240, is a potent inhibitor with a wide range of applications in biochemical research .

Target of Action

The primary target of this compound is the p97 ATPase , also known as valosin-containing protein (VCP) . This protein plays critical roles in a broad array of cellular processes, including the degradation of misfolded membrane and secretory proteins .

Mode of Action

This compound inhibits the p97 ATPase competitively with respect to ATP . It has an IC50 value of 100 nM, indicating its high potency . This inhibition disrupts the protein homeostasis function of p97 .

Biochemical Pathways

This compound affects the endoplasmic-reticulum-associated degradation (ERAD) pathway . This pathway is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, this compound impairs this pathway, leading to the accumulation of misfolded proteins .

Pharmacokinetics

It is known that this compound is active in the ubg76v-gfp stabilization assay, with an ic50 of 09 μM . This suggests that this compound can be effectively absorbed and distributed within cells.

Result of Action

The inhibition of p97 by this compound leads to the disruption of protein homeostasis, which in turn triggers more rapid activation of apoptosis than is observed with a proteasome inhibitor . This compound also induces executioner caspases 3 and 7, triggering cell death . It has broad antiproliferative activity toward the NCI-60 panel of cancer cell lines .

Action Environment

It is known that this compound synergizes with the proteasome inhibitor mg132 to kill multiple colon cancer cell lines , suggesting that its efficacy can be enhanced in certain environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML240 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using standard organic synthesis techniques. The process typically involves optimizing reaction conditions to maximize yield and purity, followed by large-scale purification methods such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML240 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinazolin-N-Oxiden führen, während die Reduktion reduzierte Chinazolin-Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: this compound hat eine potente antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt, einschließlich Dickdarmkrebszellen.

Neurodegenerative Erkrankungen: this compound wurde auf sein Potenzial untersucht, die mRNA- und Proteinlokalisierung in Motoneuronen, die von Amyotropher Lateralsklerose (ALS) betroffen sind, wiederherzustellen.

Protein-Homöostase: This compound beeinträchtigt den endoplasmatischen-retikulum-assoziierten Abbauweg (ERAD), was zur Anhäufung von falsch gefalteten Proteinen und der Induktion von Autophagie führt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die ATPase-Aktivität von p97 hemmt, einem wichtigen Enzym, das an der Protein-Homöostase beteiligt ist. Durch die Hemmung von p97 stört this compound den Abbau von falsch gefalteten Proteinen, was zur Anhäufung dieser Proteine und der anschließenden Aktivierung von Apoptosewegen führt. Die Verbindung induziert auch die Anhäufung von LC3-II, einem Marker für Autophagie, und beeinträchtigt die Autophagosomenreifung .

Vergleich Mit ähnlichen Verbindungen

ML240 ist einzigartig in seiner Fähigkeit, schnell Apoptose zu induzieren und die Protein-Homöostase zu beeinträchtigen. Ähnliche Verbindungen umfassen:

NMS-873: Ein selektiver allosterischer Inhibitor von p97 mit potenter antiproliferativer Aktivität.

CB-5083: Ein potenter Inhibitor von p97 mit Anwendungen in der Krebsforschung.

This compound zeichnet sich durch seine schnelle Induktion der Apoptose und seine breite antiproliferative Aktivität gegen verschiedene Krebszelllinien aus .

Eigenschaften

IUPAC Name |

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMBLRUUJAFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022547 |

Source

|

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346527-98-7 |

Source

|

| Record name | ML240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)